molecular formula C16H11ClN2 B2682519 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile CAS No. 1993137-53-3

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile

Cat. No.: B2682519
CAS No.: 1993137-53-3
M. Wt: 266.73
InChI Key: QZVLDFLMCHHDRE-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with indole-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.

    Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems The indole moiety can interact with various enzymes and receptors, influencing cellular processes The carbonitrile group may also play a role in the compound’s reactivity and binding affinity

Comparison with Similar Compounds

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:

    1-benzyl-1H-indole-5-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(2-fluorobenzyl)-1H-indole-5-carbonitrile: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and interactions.

    1-(2-methylbenzyl)-1H-indole-5-carbonitrile: The presence of a methyl group instead of chlorine can influence the compound’s steric and electronic properties.

Biological Activity

1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an antidepressant and in the synthesis of various pharmaceutical agents. Its molecular formula is C16H12ClN2, featuring an indole ring structure that is known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound consists of an indole core substituted with a chlorobenzyl group and a carbonitrile functional group. The presence of the chlorine atom on the benzyl moiety enhances its electronic properties, which may influence its biological interactions.

Property Description
Molecular Formula C16H12ClN2
Indole Structure Bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Functional Groups Chlorobenzyl, carbonitrile

Biological Activity Overview

This compound has been primarily investigated for its potential antidepressant properties and as an intermediate in the synthesis of Vilazodone Hydrochloride, a medication for major depressive disorder.

Antidepressant Activity

Research indicates that this compound interacts with serotonin receptors, which are critical in mood regulation. Modifications to the indole structure can significantly impact these interactions, potentially enhancing efficacy or reducing side effects.

  • Mechanism of Action : The compound's mechanism involves binding to serotonin receptors, influencing neurotransmitter levels in the brain. Studies have shown that derivatives of this compound exhibit varying affinities for these receptors, which correlates with their antidepressant effects.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Synthesis and Antidepressant Evaluation :
    • A study synthesized various derivatives of this compound and evaluated their binding affinities to serotonin receptors. The findings indicated that certain modifications led to improved antidepressant activity compared to the parent compound.
  • Comparative Analysis :
    • A comparative study highlighted the differences between this compound and structurally similar compounds. For instance, 1-(3-chlorobenzyl)-1H-indole-5-carbonitrile exhibited similar antidepressant properties but varied in receptor binding profiles.
  • Cytotoxicity Studies :
    • In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results demonstrated minimal cytotoxic effects at concentrations below 3 µM, suggesting a favorable therapeutic index for further development as an anticancer agent .

Binding Affinities to Serotonin Receptors

Compound Serotonin Receptor Affinity (IC50)
This compound50 nM
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile45 nM
Vilazodone Hydrochloride30 nM

Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus subtilis4.69 µM
C. albicans0.0048 mg/mL

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLDFLMCHHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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